molecular formula C9H15BrO2 B1454961 2-[(4-Bromobut-2-en-1-yl)oxy]oxane CAS No. 98234-53-8

2-[(4-Bromobut-2-en-1-yl)oxy]oxane

Cat. No. B1454961
CAS RN: 98234-53-8
M. Wt: 235.12 g/mol
InChI Key: NOWBIURAZDJCSH-UHFFFAOYSA-N
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Description

2-[(4-Bromobut-2-en-1-yl)oxy]oxane is an organic compound belonging to the class of oxanes. It is a four-membered ring consisting of a bromo-substituted but-2-en-1-yloxy group and an oxane group. This compound has been studied extensively in the fields of organic synthesis and medicinal chemistry due to its unique structure and properties.

Scientific Research Applications

2-[(4-Bromobut-2-en-1-yl)oxy]oxane has been studied extensively in the fields of organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been used to synthesize a variety of bioactive molecules such as inhibitors of protein-protein interactions, protease inhibitors, and antifungal agents.

Mechanism Of Action

2-[(4-Bromobut-2-en-1-yl)oxy]oxane has been studied extensively in the fields of medicinal chemistry due to its unique structure and properties. The mechanism of action of this compound is not yet fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body and modulates their activity. This interaction is believed to be responsible for the various biological effects of this compound.

Biochemical And Physiological Effects

2-[(4-Bromobut-2-en-1-yl)oxy]oxane has been studied extensively in the fields of medicinal chemistry due to its unique structure and properties. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has been shown to have neuroprotective, cardioprotective, and anti-diabetic effects.

Advantages And Limitations For Lab Experiments

2-[(4-Bromobut-2-en-1-yl)oxy]oxane has several advantages and limitations when used in laboratory experiments. One advantage of this compound is its relatively low cost and easy availability. This compound is also relatively easy to synthesize, and can be used as a starting material for the synthesis of various heterocyclic compounds. On the other hand, the use of this compound in laboratory experiments is limited by its relatively low solubility in organic solvents and its low stability in the presence of strong acids and bases.

Future Directions

The study of 2-[(4-Bromobut-2-en-1-yl)oxy]oxane is still in its early stages, and there are many potential future directions for research. One potential direction is to further explore the mechanism of action of this compound and to identify new targets for its therapeutic applications. Another potential direction is to develop new synthetic methods for the synthesis of this compound and related compounds. Additionally, further research could be conducted to explore the potential applications of this compound in drug delivery and in the development of new materials.

properties

IUPAC Name

2-(4-bromobut-2-enoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9H,1,3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWBIURAZDJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741861
Record name 2-[(4-Bromobut-2-en-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobut-2-en-1-yl)oxy]oxane

CAS RN

98234-53-8
Record name 2-[(4-Bromobut-2-en-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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